![molecular formula C8H3N5 B2367203 Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 339029-86-6](/img/structure/B2367203.png)

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

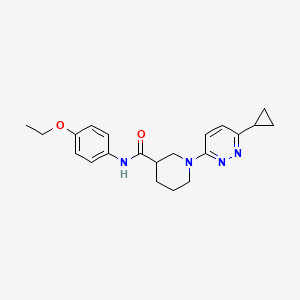

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a compound that belongs to the Pyrazolopyrimidines family . These are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile involves several key characteristics such as simpler and greener synthetic methodology . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is analyzed based on DFT and TD-DFT calculations . The electronic structure analysis revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile involve the formation of the corresponding 4,7-dihydropyrazolo . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has a molecular weight of 169.15 . It has tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .Scientific Research Applications

- Pyrazolo[1,5-a]pyrimidines (PPs) have gained attention as strategic compounds for optical applications. Their tunable photophysical properties make them suitable for use as fluorescent probes and imaging agents . Researchers have explored their use in bioimaging, where their fluorescence properties allow visualization of cellular processes and structures.

- PPs exhibit antitumor effects in various cancer cell lines. Their small size, efficient synthetic approaches, and easy functionalization methods contribute to their appeal as potential antitumor drugs . Investigating their efficacy against specific cancer types and understanding their mechanisms of action are active areas of research.

- A library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine has been synthesized. These inhibitors demonstrate high selectivity against the PI3Kδ isoform, making them promising candidates for targeted therapy . Further studies aim to optimize their potency and pharmacokinetic properties.

- Recent work has demonstrated that PPs can serve as lipid droplet biomarkers for cancer cells (HeLa cells) and normal cells (L929 cells). The combination of photophysical properties with biological activities highlights the versatility of this core structure .

Fluorescent Probes and Imaging Agents

Cancer Therapeutics

PI3Kδ Inhibitors

Lipid Droplet Biomarkers

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has been identified as a potential antagonist of Transient Receptor Potential Canonical 6 (TRPC6) channels . TRPC6 channels are non-selective cation channels that are involved in various physiological processes, including the regulation of intracellular calcium levels .

Mode of Action

It is suggested that the compound interacts with its target, trpc6, and inhibits its function . This inhibition could lead to changes in intracellular calcium levels, affecting various cellular processes .

Biochemical Pathways

The inhibition of TRPC6 channels by Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile could affect several biochemical pathways. These pathways are primarily related to calcium signaling, which plays a crucial role in various cellular functions, including cell proliferation, differentiation, and apoptosis .

Result of Action

The inhibition of TRPC6 channels by Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile could lead to changes in intracellular calcium levels. This could result in alterations in various cellular processes, potentially leading to therapeutic effects . For instance, the compound has shown potential therapeutic effects against human gastric cancer .

Safety and Hazards

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has been identified as strategic compounds for optical applications due to several key characteristics . In the future, it could be used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . It also has potential applications in the treatment of COPD .

properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N5/c9-1-6-3-11-8-7(2-10)4-12-13(8)5-6/h3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOFINSPTLERSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)

![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)

methanone](/img/structure/B2367132.png)

![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)

![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)

![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)